molecular formula C14H17N3O2 B8652411 6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester

6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester

Cat. No. B8652411
M. Wt: 259.30 g/mol
InChI Key: DDOMISLXYVKAJE-UHFFFAOYSA-N
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Patent
US09226916B2

Procedure details

In analogy to the procedure described for the synthesis of 5′-Fluoro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid the title compound was prepared from 6′-Cyano-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-4-carboxylic acid ethyl ester through saponification with LiOH.H2O. The title compound was isolated as yellow solid. MS m/e: 230 [M−H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:13]=[N:14][C:15]([C:18]#[N:19])=[CH:16][CH:17]=2)[CH2:8][CH2:7]1)=[O:5])C.O[Li].O>>[C:18]([C:15]1[N:14]=[CH:13][C:12]([N:9]2[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]2)=[CH:17][CH:16]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C=1C=NC(=CC1)C#N
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)N1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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